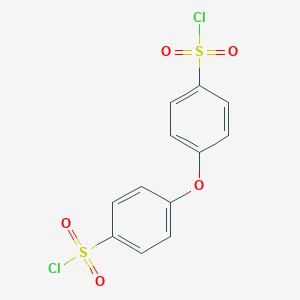

Bis(4-chlorosulfonylphenyl) ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKXLQIPODSWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059531 | |

| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Reacts with water; [MSDSonline] | |

| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-63-1 | |

| Record name | 4,4′-Oxybis[benzenesulfonyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorosulfonylphenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxybis(benzene-1-sulphonyl) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24HP42U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Bis(4-chlorosulfonylphenyl) ether" synthesis and characterization

An In-depth Technical Guide: Bis(4-chlorosulfonylphenyl) ether)

Abstract

This compound, also known as 4,4'-oxydibenzenesulfonyl chloride, is a pivotal chemical intermediate with significant applications in the synthesis of polymers, blowing agents, and, notably, as a versatile building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, conferred by the two reactive sulfonyl chloride groups on a stable diphenyl ether core, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in chemical synthesis and pharmaceutical development. The protocols and analytical data presented herein are synthesized from established methodologies to ensure reliability and reproducibility.

Introduction and Core Properties

This compound is a white crystalline solid that serves as a key precursor in various organic syntheses.[3] The presence of the two chlorosulfonyl (-SO₂Cl) groups makes it highly reactive towards nucleophiles such as amines, alcohols, and phenols, enabling its use in the formation of sulfonamides and sulfonate esters. This reactivity is central to its utility as a cross-linking agent and a monomer in polymerization reactions.[1] In the pharmaceutical sector, its structural motif is incorporated into molecules designed for a range of therapeutic targets.[2][]

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | [3][] |

| Synonyms | 4,4'-Oxydibenzenesulfonyl chloride, DOWSIL™ 212 | [3] |

| CAS Number | 121-63-1 | [3] |

| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [3][] |

| Molecular Weight | 367.22 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][] |

| Melting Point | 124-127 °C | [][6][7] |

| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [][7] |

| Solubility | Soluble in DMSO, slightly soluble in Ethyl Acetate. Reacts with water. | [3][7] |

| Purity | Typically >97-98% | [] |

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is the direct chlorosulfonation of diphenyl ether.[1][3] This reaction is a classic example of electrophilic aromatic substitution (EAS).

Reaction Principle and Mechanism

The synthesis proceeds by treating diphenyl ether with an excess of chlorosulfonic acid (ClSO₃H). Chlorosulfonic acid serves as both the reactant and the solvent. The ether linkage (-O-) is an ortho-, para-directing group, activating the aromatic rings for electrophilic attack. Due to steric hindrance from the bulky ether group, substitution occurs predominantly at the para positions, leading to the desired 4,4'-disubstituted product.

The electrophile in this reaction is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. The mechanism involves the attack of the electron-rich aromatic ring of diphenyl ether on the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Reagents & Equipment:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Crushed ice and deionized water

-

A suitable recrystallization solvent (e.g., glacial acetic acid, toluene)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas)

-

Ice-salt bath

Procedure:

-

Setup: Place the three-necked flask in an ice-salt bath to maintain a low temperature.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents). Begin stirring and cool the acid to 0-5 °C.

-

Addition of Substrate: Add diphenyl ether (1 molar equivalent) dropwise via the dropping funnel to the cooled, stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This is critical to minimize the formation of ortho isomers and other side products. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup (Quenching): Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution. The product, being insoluble in the aqueous acidic medium, will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

Purification: The crude product can be purified by recrystallization. While various solvents can be used, glacial acetic acid or toluene are commonly employed. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of a cold non-polar solvent (like hexane) to facilitate drying, and dry under vacuum to a constant weight.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques provide a self-validating system for structural elucidation.

Caption: Molecular Structure of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the sulfonyl chloride and ether linkages.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1380 cm⁻¹ | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1175 cm⁻¹ | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1250 cm⁻¹ & ~1050 cm⁻¹ | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether |

| ~580-560 cm⁻¹ | C-S Stretch | Carbon-Sulfur Bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ᵥ symmetry, the spectra are relatively simple.

-

¹H NMR: The spectrum will show a classic AA'BB' splitting pattern for the two equivalent para-substituted aromatic rings.

-

δ ~8.0 ppm (d, 4H): Aromatic protons ortho to the electron-withdrawing -SO₂Cl group.

-

δ ~7.2 ppm (d, 4H): Aromatic protons ortho to the electron-donating ether (-O-) linkage.

-

-

¹³C NMR: The spectrum will exhibit four distinct signals for the aromatic carbons due to symmetry.

-

~160 ppm: C-O (Carbon directly attached to the ether oxygen).

-

~145 ppm: C-S (Carbon directly attached to the sulfonyl group).

-

~130 ppm: CH (Aromatic carbons ortho to the sulfonyl group).

-

~120 ppm: CH (Aromatic carbons ortho to the ether oxygen).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 366/368/370 | [M]⁺: Molecular ion peak cluster (reflecting isotopes of Cl and S). Often weak or absent in EI-MS. |

| 331 | [M - Cl]⁺: Loss of a chlorine radical. This is often a prominent peak.[3] |

| 168 | [M - 2x SO₂Cl]⁺ Fragment: Corresponds to the diphenyl ether core. |

| 139 | [SO₂Cl-Ph]⁺ Fragment |

Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive substance.[3] It causes severe skin burns and eye damage.[3] As a sulfonyl chloride, it reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl), which is also corrosive and toxic.

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Keep away from water and moisture to prevent decomposition.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthesis via direct chlorosulfonation of diphenyl ether is a robust and scalable method, provided that reaction conditions, particularly temperature, are carefully controlled. The detailed characterization protocol outlined in this guide, employing a combination of spectroscopic techniques, provides a reliable framework for validating the successful synthesis and purity of the compound. For researchers in drug development and materials science, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential as a molecular building block.

References

-

BOC Sciences. This compound.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck.

-

ChemicalBook. 4,4'-Bis(chlorosulfonyl)diphenyl ether synthesis.

-

ChemBK. Bis(4-chlorosulfonylphenyl)ether.

-

ChemicalBook. 4,4'-Bis(chlorosulfonyl)diphenyl ether CAS#: 121-63-1.

-

Guidechem. 4,4'-Bis(chlorosulfonyl)diphenyl ether 121-63-1 wiki.

-

Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(chlorosulfonyl)diphenyl Ether (CAS 121-63-1): A Cornerstone in Pharmaceutical Intermediate Synthesis.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Bis(chlorosulfonyl)diphenyl ether synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4,4'-Bis(chlorosulfonyl)diphenyl ether CAS#: 121-63-1 [m.chemicalbook.com]

An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) Ether: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Bis(4-chlorosulfonylphenyl) ether, a versatile chemical intermediate with significant applications in pharmaceutical development, polymer chemistry, and material science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and practical applications of this compound, grounded in established scientific principles and supported by authoritative references.

Introduction: The Molecular Architecture and Significance

This compound, systematically named 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride and commonly referred to as 4,4'-oxybis(benzenesulfonyl chloride), is an organic compound characterized by a diphenyl ether core functionalized with two chlorosulfonyl (-SO₂Cl) groups at the para positions.[1][2] This specific arrangement of reactive moieties on a stable aromatic scaffold makes it a valuable building block in organic synthesis.

The presence of two highly reactive sulfonyl chloride groups allows for bifunctional reactions, enabling its use as a crosslinking agent or as a monomer in the synthesis of high-performance polymers.[3] In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of more complex molecules, where the sulfonyl chloride groups can be readily converted into sulfonamides, a common and important functional group in many therapeutic agents.[][5]

Chemical and Physical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1][2][] |

| Molecular Weight | 367.2 g/mol | [1][] |

| Appearance | White to off-white solid/powder to crystal | [1][] |

| Melting Point | 124-129 °C | [2][][6] |

| Boiling Point (Predicted) | 471.8 ± 30.0 °C at 760 mmHg | [2][][7] |

| Density (Predicted) | 1.573 - 1.6 g/cm³ | [2][][6] |

| Solubility | Soluble in DMSO and slightly soluble in Ethyl Acetate. Reacts with water. | [1][2] |

| CAS Number | 121-63-1 | [1][3] |

| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N | [][8] |

Key Structural Information:

Caption: Chemical structure of this compound.

Synthesis and Purification

The primary method for synthesizing this compound is through the chlorosulfonation of diphenyl ether.[1][3] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride groups onto the aromatic rings.

Synthesis Protocol: Chlorosulfonation of Diphenyl Ether

Causality: The ether linkage in diphenyl ether is an ortho-, para-directing group, activating the aromatic rings towards electrophilic substitution. The para positions are sterically more accessible, leading to the desired 4,4'-disubstituted product.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct) is charged with diphenyl ether.

-

Chlorosulfonation: Chlorosulfonic acid is added dropwise to the stirred diphenyl ether at a controlled temperature. The reaction is exothermic and generates a significant amount of HCl gas.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by pouring it onto crushed ice with vigorous stirring. The crude product precipitates as a solid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

A related patented method involves a two-stage process where diphenyl oxide is first reacted with sulfuric acid, followed by a reaction with phosphorus oxychloride.[9][10]

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the two sulfonyl chloride groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions.

Sulfonamide Formation

The most significant reaction of this compound in the context of drug development is its reaction with primary or secondary amines to form sulfonamides. This reaction is robust and typically proceeds with high yield.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.

Caption: The reaction of this compound with an amine to form a sulfonamide.

Hydrolysis

This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.[1][2] This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.

Esterification

Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This reaction is another example of the versatility of the sulfonyl chloride group in forming stable covalent bonds.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.

Pharmaceutical Intermediate

This compound is a key starting material for the synthesis of various pharmaceutical agents.[][5] The ability to readily form two sulfonamide linkages allows for the creation of symmetrical molecules or for the attachment of two different pharmacophores. The resulting sulfonamide-containing molecules often exhibit a range of biological activities.[]

Polymer Chemistry

In the field of polymer science, this compound is used as a monomer or a crosslinking agent to enhance the mechanical and thermal properties of polymers.[3] The formation of strong sulfone or sulfonamide linkages between polymer chains can significantly increase their strength and stability.

Intermediate for Foaming Agents

It serves as an intermediate in the production of OBSH (4,4'-oxybis(benzenesulfonyl hydrazide)), a widely used foaming agent in the rubber and plastics industries.[2][11]

Safety and Handling

This compound is a corrosive substance that requires careful handling to avoid injury.[1][12]

-

Hazards: It causes severe skin burns and eye damage.[1][12] It may also be corrosive to metals.[6][12] Inhalation can lead to inflammation of the lungs.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, should be worn at all times when handling this compound.[12][13] Work should be conducted in a well-ventilated chemical fume hood.[12]

-

Storage: It is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2][8][12]

-

Spill and Disposal: In case of a spill, appropriate absorbent material should be used, and the waste should be disposed of in accordance with local regulations.[14] The compound should not be released into the environment.[12]

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its bifunctional nature, centered around the highly reactive sulfonyl chloride groups, provides a versatile platform for the synthesis of a wide array of organic molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the development of new pharmaceuticals, advanced polymers, and other specialized chemical products.

References

-

PubChem. This compound | C12H8Cl2O5S2 | CID 8484. [Link]

-

LookChem. Cas 121-63-1,4,4'-Bis(chlorosulfonyl)diphenyl ether. [Link]

-

ChemBK. Bis(4-chlorosulfonylphenyl)ether. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(chlorosulfonyl)diphenyl Ether (CAS 121-63-1): A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

-

Amazon S3. SIC2415.4 GHS EU English SDS. [https://s3.amazonaws.com/gelest/sds/SIC2415.4 GHS EU English.pdf]([Link] GHS EU English.pdf)

-

Chemsrc. This compound | CAS#:121-63-1. [Link]

-

precisionFDA. 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE). [Link]

- Google Patents. JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride).

Sources

- 1. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 121-63-1 [sigmaaldrich.com]

- 9. 4,4'-Bis(chlorosulfonyl)diphenyl ether synthesis - chemicalbook [chemicalbook.com]

- 10. JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride) - Google Patents [patents.google.com]

- 11. cphi-online.com [cphi-online.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) ether (CAS 121-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorosulfonylphenyl) ether, registered under CAS number 121-63-1, is a highly reactive difunctional aromatic compound. Its strategic placement of two chlorosulfonyl groups on a diphenyl ether backbone makes it a critical building block in various fields of chemical synthesis. The electron-withdrawing nature of the sulfonyl chloride groups, combined with the relative stability of the ether linkage, imparts a unique reactivity profile that is leveraged in polymer chemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical, field-proven insights for laboratory professionals.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1] |

| Molecular Weight | 367.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 124-127 °C | [2] |

| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate. Reacts with water. | [3][4] |

| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | [1] |

Note: Predicted values are based on computational models and should be considered as estimates.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm), consistent with the two substituted phenyl rings.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with those directly attached to the sulfonyl chloride and ether oxygen appearing at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the S=O stretches of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹), the C-O-C ether linkage, and aromatic C-H and C=C bonds.[1]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and SO₂Cl groups.[1]

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution of diphenyl ether using an excess of chlorosulfonic acid.[3]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add chlorosulfonic acid (e.g., 5 molar equivalents).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Addition of Reactant: Slowly add diphenyl ether (1 molar equivalent) dropwise via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 10 °C to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete disubstitution.

-

Work-up: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

Purification Protocol

The crude product can be purified by recrystallization. While specific solvents can vary, a common approach involves dissolving the crude solid in a suitable organic solvent (e.g., a mixture of chlorinated solvents and alkanes) followed by slow cooling to induce crystallization.[6]

-

Dissolution: Transfer the crude, dried solid to a flask and add a minimal amount of a suitable hot solvent or solvent mixture to dissolve it completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Key Reactions and Applications

The two sulfonyl chloride groups are excellent electrophiles, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility.

Synthesis of Sulfonamides

A primary application in drug discovery and development is the synthesis of disulfonamides. The reaction with primary or secondary amines proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7]

Caption: Reaction of this compound with an amine to form a disulfonamide.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere.

-

Addition of Amine and Base: Add the desired amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Polymer Chemistry: Synthesis of Poly(arylene ether sulfone)s (PAES)

This compound is a key monomer in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). These materials are known for their excellent thermal stability and mechanical properties. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction with a bisphenol, such as bisphenol A, in the presence of a weak base like potassium carbonate.[8][9]

This polycondensation reaction allows for the creation of robust polymer backbones with tunable properties, making them suitable for applications in aerospace, automotive, and medical devices.[10]

Material Science and Cross-linking

The reactivity of the sulfonyl chloride groups allows for their use as a cross-linking agent to modify the properties of other polymers or materials.[1] By reacting with functional groups on polymer chains or surfaces, it can create covalent bonds that enhance mechanical strength, thermal resistance, and chemical durability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]

-

Precautions:

-

Handle only in a well-ventilated chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]

-

Keep away from moisture and water, as it reacts to produce hydrochloric acid and sulfonic acids.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5]

-

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a versatile and powerful reagent for chemical synthesis. Its difunctional nature allows for the straightforward construction of complex molecules, from novel drug candidates containing the sulfonamide moiety to high-performance polymers with exceptional durability. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Bischloromethyl ether. Organic Syntheses, Coll. Vol. 4, p.101 (1963); Vol. 36, p.1 (1956). [Link]

-

Kim, J. H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5489. [Link]

-

ResearchGate. (2018). Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4'-dichlorodiphenylsulfone. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Chemsrc. This compound | CAS#:121-63-1. [Link]

- Google Patents.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8 (4), 194-204. [Link]

- Google Patents.

-

National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Catalysis. [Link]

-

Studylib. Engineering Plastics Handbook. [Link]

Sources

- 1. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:121-63-1 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone - Google Patents [patents.google.com]

- 7. cbijournal.com [cbijournal.com]

- 8. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

A Technical Guide to 4,4'-Oxybis(benzenesulfonyl chloride) for Advanced Research Applications

This document provides an in-depth technical examination of 4,4'-Oxybis(benzenesulfonyl chloride), a pivotal reagent in synthetic chemistry. It is intended for researchers, chemists, and professionals in drug development and material science who require a deep, practical understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships that govern its reactivity and utility, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in chemical principles.

Core Chemical Identity and Nomenclature

Precise identification is the foundation of reproducible science. The compound known commonly as Bis(4-chlorosulfonylphenyl) ether is systematically named according to IUPAC conventions, though it is recognized by a multitude of synonyms in commercial and academic literature. This diversity in nomenclature necessitates a clear and consolidated reference.

The IUPAC name for this compound is 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride [][2]. Its molecular structure consists of a central diphenyl ether core, with a chlorosulfonyl group (-SO₂Cl) attached to the para-position (position 4) of each phenyl ring.

Table 1: Primary Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride[][2] |

| CAS Number | 121-63-1[][2][3][4] |

| Molecular Formula | C₁₂H₈Cl₂O₅S₂[2][5][6] |

| Molecular Weight | 367.22 g/mol [2][7][8] |

| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N[][9] |

Due to its widespread use as a chemical intermediate, a variety of synonyms are encountered in practice. Familiarity with these names is crucial for efficient literature searching and material procurement.

Table 2: Common Synonyms

| Synonym |

|---|

| 4,4'-Oxybis(benzenesulfonyl chloride)[2] |

| 4,4'-Bis(chlorosulfonyl)diphenyl ether[2][3][4] |

| This compound[][2] |

| 4,4'-Oxydibenzenesulfonyl chloride[2][4] |

| Diphenyl ether 4,4'-disulfonyl chloride[2][10] |

| OBSC[7][8] |

| p,p'-Oxybis(benzenesulfonyl chloride)[2][10] |

| Benzenesulfonyl chloride, 4,4'-oxybis-[2][10] |

| Phenoxybenzene-4,4'-disulfonyl chloride[2][10] |

Physicochemical Properties and Their Implications

The physical and chemical characteristics of a reagent dictate its handling, storage, and reaction conditions. 4,4'-Oxybis(benzenesulfonyl chloride) is a stable solid under appropriate conditions, but its reactivity is intrinsically linked to its properties.

Table 3: Key Physicochemical Data

| Property | Value | Significance in Application |

|---|---|---|

| Appearance | White to off-white crystalline powder[][3][9] | Color can be an initial indicator of purity. |

| Melting Point | 124-129°C[][7][9][11] | A sharp melting range suggests high purity. |

| Boiling Point | ~471.8 °C (Predicted)[][7][11] | High boiling point indicates low volatility. |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate[7][9] | Affects choice of reaction solvents and purification methods. |

| Stability | Moisture sensitive; Hygroscopic[3][7][9] | Critical Handling Parameter. Exposure to moisture leads to hydrolysis of the sulfonyl chloride groups to sulfonic acids, rendering the reagent inactive for its intended reactions. Storage must be under an inert atmosphere. |

The most critical property for a practitioner to understand is its moisture sensitivity. The sulfonyl chloride moieties are highly electrophilic and will readily react with nucleophiles, including water. This hydrolysis reaction is irreversible and is the primary cause of reagent degradation. Therefore, all manipulations should be performed using anhydrous solvents and under an inert atmosphere (e.g., argon or nitrogen).

Synthesis Methodology: Electrophilic Aromatic Substitution

The predominant industrial synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) is the direct chlorosulfonation of diphenyl ether.[2][11] This reaction is a classic example of electrophilic aromatic substitution, where the powerful electrophile, chlorosulfonic acid (ClSO₃H), is used in excess to introduce two sulfonyl chloride groups onto the electron-rich aromatic rings of the diphenyl ether substrate.

The ether linkage (-O-) is an ortho-, para-directing group, activating the aromatic rings. Due to steric hindrance at the ortho positions, substitution occurs almost exclusively at the para positions, leading to the desired 4,4'-disubstituted product.

Caption: Synthesis workflow for 4,4'-Oxybis(benzenesulfonyl chloride).

Protocol 1: Laboratory-Scale Synthesis

This protocol is a self-validating system. Successful execution will yield a crystalline solid with a sharp melting point, confirming both the reaction's success and the product's purity.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl ether (1 equivalent).

-

Reagent Addition: Cool the flask in an ice-salt bath to 0°C. Add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel over 1-2 hours. Causality: The reaction is highly exothermic. Slow, dropwise addition at low temperature is essential to prevent uncontrolled temperature spikes, which can lead to charring and the formation of undesired byproducts. The excess of chlorosulfonic acid serves as both reagent and solvent, driving the reaction to disubstitution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Validation: Reaction progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by TLC or ¹H NMR.

-

Workup and Isolation: Carefully and slowly pour the viscous reaction mixture onto a large volume of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The product, being insoluble in the acidic aqueous medium, precipitates out as a solid. This must be done cautiously in a well-ventilated fume hood due to the evolution of HCl gas.

-

Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or a toluene/hexane mixture to yield a white crystalline solid.

-

Drying and Storage: Dry the purified product in a vacuum oven at 40-50°C. Store in a desiccator over a strong drying agent (e.g., P₂O₅) under an inert atmosphere.

Core Applications in Research and Drug Development

The utility of 4,4'-Oxybis(benzenesulfonyl chloride) stems from its bifunctional nature. It possesses two reactive sulfonyl chloride groups on a rigid yet flexible diphenyl ether scaffold, making it an ideal building block for various macromolecules and specialty chemicals.

Caption: Key application pathways for 4,4'-Oxybis(benzenesulfonyl chloride).

Precursor for Foaming Agents

One of its most significant industrial uses is as an intermediate in the production of p,p'-Oxybis(benzenesulfonylhydrazide) (OBSH), a widely used blowing agent in the rubber and plastics industry.[7][9][12] The reaction involves the nucleophilic substitution of the chloride atoms by hydrazine.

-

Reaction: 2 R-SO₂Cl + 2 N₂H₄ → R-SO₂NHNH₂ + N₂H₅⁺Cl⁻

-

Mechanism: The highly reactive sulfonyl chloride is attacked by the nucleophilic hydrazine to form the sulfonyl hydrazide. The process generates heat and HCl, which is neutralized by excess hydrazine. The resulting OBSH, when heated during polymer processing, decomposes to release nitrogen gas, creating a foam structure.

Monomer in High-Performance Polymers

The compound serves as an electrophilic monomer in polycondensation reactions. When reacted with aromatic dinucleophiles, such as bisphenols, it forms polyarylethersulfones (PAES). These are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength, finding use in aerospace, automotive, and medical industries.[2]

Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of many therapeutic agents ("sulfa drugs"). 4,4'-Oxybis(benzenesulfonyl chloride) provides a scaffold to synthesize bis-sulfonamides. By reacting it with various primary or secondary amines, researchers can create libraries of novel compounds for screening. Its use is noted in the development of agents with antimicrobial and antiviral attributes.[] The diphenyl ether core provides a specific spatial orientation for the two sulfonamide pharmacophores, which can be crucial for binding to biological targets.

Analytical Characterization Protocol

Purity assessment is non-negotiable. While melting point is a good preliminary check, High-Performance Liquid Chromatography (HPLC) provides quantitative data.

Protocol 2: Reversed-Phase HPLC for Purity Analysis

This method is designed to separate the main component from potential impurities, such as the monosubstituted intermediate or the hydrolyzed sulfonic acid byproduct.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.[10] Causality: Acetonitrile is the organic modifier that elutes the compound from the nonpolar C18 stationary phase. Water is the weak solvent. Phosphoric acid is added to suppress the ionization of any sulfonic acid impurities, ensuring they have a consistent retention time and sharp peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile.

-

Validation: A pure sample should yield a single major peak. The peak area percentage can be used to calculate the purity. Retention time should be reproducible across injections.

Safety and Handling

As a reactive chemical, proper handling is paramount to ensure user safety and maintain reagent integrity.

-

Hazards: The compound is corrosive and causes burns.[7][9] Upon contact with moisture, it releases hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][9]

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid breathing dust. Take off immediately all contaminated clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and moisture-sensitive; storage under an inert atmosphere is recommended.[3][7][9]

References

- CAS 121-63-1 this compound - BOC Sciences.

- This compound | C12H8Cl2O5S2 | CID 8484 - PubChem.

- 4,4'-Bis(chlorosulfonyl)diphenyl ether 121-63-1 wiki - Guidechem.

- This compound | CAS#:121-63-1 | Chemsrc.

- 4,4′-Oxybis[benzenesulfonyl chloride] - Echemi.

- This compound | 121-63-1 - Sigma-Aldrich.

- 4,4'-oxybis-benzenesulfonylchlorid - ChemBK.

- 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1 - ChemicalBook.

- 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) - precisionFDA.

- Benzenesulfonyl chloride, 4,4'-oxybis- - SIELC Technologies.

- Benzenesulfonyl chloride, 4,4'-oxybis- - Substance Details - SRS | US EPA.

- This compound | 121-63-1 - Sigma-Aldrich.

- BENZENESULPHONYL CHLORIDE.

- JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride)

Sources

- 2. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:121-63-1 | Chemsrc [chemsrc.com]

- 5. GSRS [precision.fda.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1 [chemicalbook.com]

- 8. 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Benzenesulfonyl chloride, 4,4’-oxybis- | SIELC Technologies [sielc.com]

- 11. echemi.com [echemi.com]

- 12. manavchem.com [manavchem.com]

An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) Ether: A Cornerstone for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational reagents is paramount to innovation. Among these, bis(4-chlorosulfonylphenyl) ether stands out as a pivotal bifunctional molecule, offering a robust scaffold for the construction of complex molecular architectures. Its two reactive sulfonyl chloride groups, bridged by a stable diphenyl ether core, provide a versatile platform for the synthesis of a diverse array of compounds, from life-saving sulfonamide drugs to high-performance polymers. This guide aims to provide a comprehensive technical overview of this compound, delving into its molecular characteristics, synthesis, and reactivity. It is designed to be an essential resource for researchers and developers, enabling them to harness the full potential of this remarkable compound in their scientific endeavors.

Molecular Structure and Chemical Formula

This compound is a symmetrical organic compound featuring a central ether linkage between two phenyl rings. Each phenyl ring is substituted at the para position with a chlorosulfonyl (-SO₂Cl) group.

Molecular Formula: C₁₂H₈Cl₂O₅S₂[1][2][3][4][]

IUPAC Name: 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride[1][]

CAS Number: 121-63-1

Molecular Weight: 367.22 g/mol [2][3]

Synonyms: 4,4'-Oxybis(benzenesulfonyl chloride), Diphenyl ether 4,4'-disulfonyl chloride[1]

The structure of this compound imparts a unique combination of stability and reactivity. The diphenyl ether core is chemically robust, while the two sulfonyl chloride groups are highly reactive towards nucleophiles, making it an ideal building block for creating larger, more complex molecules.

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂O₅S₂ |

| Molecular Weight | 367.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124-127 °C[] |

| Boiling Point | 471.8 ± 30.0 °C (Predicted)[] |

| Solubility | Soluble in DMSO and slightly soluble in ethyl acetate. Reacts with water. |

Synthesis and Purification

The primary industrial synthesis of this compound involves the direct chlorosulfonation of diphenyl ether using an excess of chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction introduces sulfonyl chloride groups at the para positions of the phenyl rings, which are activated by the ether linkage.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The ether oxygen atom of diphenyl ether is an activating group, directing the incoming electrophiles (chlorosulfonyl groups) to the ortho and para positions. Due to steric hindrance, the para-substituted product is predominantly formed.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

A representative laboratory-scale synthesis is detailed below, adapted from established industrial processes:

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Concentrated Sulfuric Acid (98%)

-

Phosphorus oxychloride

-

Anhydrous ethanol

-

Sodium hydroxide

-

Ice

-

Water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add diphenyl ether (e.g., 35 g) and heat to 60°C with stirring.

-

Under negative pressure, slowly add concentrated sulfuric acid (e.g., 30 g of 97.89%) dropwise over approximately 25 minutes.

-

After the addition is complete, raise the temperature to 132°C and maintain the reaction for 2 hours under negative pressure and stirring to yield a mixture of diphenyl ether-4-sulfonic acid and diphenyl ether-4,4'-disulfonic acid.[2]

-

Cool the reaction mixture to 0-5°C and add anhydrous ethanol (e.g., 35 g) while stirring.

-

Adjust the pH of the system to 7 with sodium hydroxide, which precipitates the sodium salt of diphenyl ether disulfonic acid. Filter the solid.

-

In a separate flask at 105°C, add the filtered sodium salt to phosphorus oxychloride (e.g., 58.46 g) dropwise over 20 minutes with stirring.

-

After the addition, continue heating at 105°C for 1.5 hours.

-

The resulting reaction product contains the solid target compound. Wash the product with water to obtain the crude this compound.[2]

Rationale for Experimental Choices:

-

Excess Chlorosulfonic Acid: The use of excess chlorosulfonic acid ensures the complete disubstitution of the diphenyl ether.

-

Temperature Control: The initial reaction temperature is kept moderate to control the exothermic reaction. The subsequent heating drives the reaction to completion.

-

Negative Pressure: This helps to remove the HCl gas byproduct, shifting the equilibrium towards the products.

-

Work-up: The aqueous work-up is crucial for removing unreacted chlorosulfonic acid and other water-soluble byproducts. The product, being insoluble in water, precipitates out.

Purification by Recrystallization

For applications requiring high purity, such as in drug development, the crude product should be recrystallized.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as glacial acetic acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point, which should be sharp and within the literature range (124-127°C), and by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. It will exhibit two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the ether linkage will appear as one doublet, and the protons ortho to the sulfonyl chloride group will appear as another doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. Key signals include those for the carbon atoms directly bonded to the ether oxygen, the carbon atoms bearing the sulfonyl chloride groups, and the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

S=O stretching: Strong absorptions in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) are characteristic of the sulfonyl chloride group.

-

C-O-C stretching: An absorption band around 1240 cm⁻¹ is indicative of the aryl ether linkage.

-

S-Cl stretching: A weaker absorption can be observed in the 500-600 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: These will be present in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 366, considering the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms and two sulfur atoms.

-

Fragmentation Pattern: Common fragmentation pathways involve the loss of a chlorine radical ([M-Cl]⁺), a chlorosulfonyl radical ([M-SO₂Cl]⁺), and cleavage of the ether bond.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of this compound makes it a highly valuable building block in the synthesis of various pharmaceutical agents. Its prominent antimicrobial and antiviral attributes are often imparted to the molecules synthesized from it.[]

Synthesis of Sulfonamides

The most significant application of this compound is in the synthesis of bis-sulfonamides. The sulfonyl chloride groups readily react with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the creation of a wide range of biologically active compounds.

Caption: General synthesis of bis-sulfonamides.

This synthetic route allows for the introduction of diverse functionalities (the 'R' group from the amine) at both ends of the molecule, enabling the creation of libraries of compounds for screening in drug discovery programs. Many sulfonamide-based drugs exhibit antibacterial, antiviral, and other therapeutic properties.[6][7][8]

Role as a Molecular Scaffold

The rigid yet flexible diphenyl ether core of this compound serves as an excellent scaffold for designing molecules with specific spatial orientations of functional groups. This is particularly important for developing ligands that can bind to specific biological targets like enzymes or receptors. By reacting with different amines or other nucleophiles, researchers can create molecules with a wide range of shapes and electronic properties, optimizing their interaction with the target.

Potential in Antiviral and Antimicrobial Drug Design

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the broader class of sulfonamides and diphenyl ether-containing molecules has shown significant promise in these areas. The general understanding is that the sulfonyl and ether moieties can contribute to the overall pharmacophore of a drug molecule, influencing its binding affinity, pharmacokinetic properties, and ultimately its therapeutic efficacy. The compound's ability to perturb the proliferation of pathogens makes it a valuable starting point for the development of new therapeutic interventions.[]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water, likely to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical of significant strategic importance in both industrial and research settings. Its well-defined molecular structure, coupled with its high reactivity, provides a reliable and versatile platform for the synthesis of a multitude of valuable compounds. For scientists and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and advanced materials. This guide has provided a foundational overview to aid in this endeavor, emphasizing the practical aspects and scientific principles that underpin its utility.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

-

Chemsrc. This compound. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

PubMed. Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. [Link]

-

Zanoza, S. O., et al. (2014). Cytotoxic and antiviral properties of 4,4'-bis-aminoalkoxybiphenyls. Journal of Health Sciences, 4(16), 272-277. [Link]

-

Frontiers in Microbiology. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. [Link]

-

MDPI. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

S. K. Singh, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9046-9063. [Link]

-

Rapid Communications in Mass Spectrometry. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. [Link]

-

PubMed. Characterizing the Fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and Selected Metabolites Using Ion Trap Mass Spectrometry. [Link]

Sources

- 1. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(chlorosulfonyl)diphenyl ether synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CAS#:121-63-1 | Chemsrc [chemsrc.com]

- 4. 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1 [chemicalbook.com]

- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Bis(4-chlorosulfonylphenyl) Ether in Organic Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-oxybis(benzenesulfonyl chloride) or OBSC, is a pivotal intermediate in the synthesis of high-performance polymers, pharmaceuticals, and specialty chemicals like foaming agents.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction control, and formulation development. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound, synthesizes available qualitative data, and presents a robust, field-proven protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who handle this reactive intermediate.

Introduction: The Significance of a Bifunctional Monomer

This compound (CAS No. 121-63-1) is a white crystalline solid characterized by a central diphenyl ether core functionalized with two highly reactive chlorosulfonyl (-SO₂Cl) groups at the para positions.[1][3] This bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions, most notably in the production of polyarylsulfones. The sulfonyl chloride moieties are potent electrophiles, readily reacting with nucleophiles such as amines, alcohols, and hydrazines.

The success of any synthetic procedure involving this compound hinges on its dissolution. Inefficient solubilization can lead to incomplete reactions, heterogeneous mixtures, and difficulty in purification. Conversely, a well-chosen solvent system ensures optimal reaction kinetics, improves product yield, and simplifies downstream processing. Therefore, a deep understanding of its solubility is not merely academic but a critical parameter for practical application.

Molecular Characteristics Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

-

Molecular Structure: this compound has a molecular weight of approximately 367.22 g/mol .[4] Its structure is a composite of two distinct regions:

-

A Large, Non-Polar Backbone: The diphenyl ether core (C₁₂H₈O-) is rigid, bulky, and predominantly non-polar. This large hydrophobic region suggests a preference for non-polar or moderately polar organic solvents.

-

Highly Polar Functional Groups: The two chlorosulfonyl (-SO₂Cl) groups are strongly polar and electron-withdrawing. These groups can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors, which can enhance solubility in polar aprotic solvents.[5]

-

-

Chemical Reactivity: The chlorosulfonyl groups are highly susceptible to hydrolysis. The compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[1][6] This high moisture sensitivity means that protic solvents containing even trace amounts of water (e.g., alcohols, wet acetonitrile) are generally unsuitable as they will lead to degradation of the compound.[3][4][7] This reactivity also explains its very low solubility in aqueous media, where the compound's precipitation can paradoxically protect it from rapid hydrolysis.[8][9]

Based on this analysis, this compound is predicted to exhibit the highest solubility in polar aprotic solvents that can solvate the polar functional groups without causing degradation. Solubility is expected to be lower in purely non-polar solvents and negligible in protic solvents due to reactivity.

Qualitative Solubility Profile

While extensive quantitative data is not widely published, several sources provide qualitative solubility information. This data aligns with the theoretical predictions based on the compound's molecular structure.

| Solvent Class | Solvent Example | Reported Solubility | Rationale | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | The high polarity effectively solvates the -SO₂Cl groups. | [4][5][7] |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving the compound. | [5] | |

| Moderately Polar | Ethyl Acetate | Slightly Soluble | Offers a balance of polarity that can interact with the entire molecule, but to a limited extent. | [4][7] |

| Non-Polar | Chloroform | Soluble | The chlorinated solvent effectively dissolves the large non-polar diphenyl ether backbone. | [3] |

| Benzene | Soluble | The aromatic solvent interacts favorably with the aromatic rings of the compound's backbone. | [3] | |

| Protic | Water | Reacts | The compound is moisture-sensitive and undergoes hydrolysis. Its inherent low solubility leads to precipitation from aqueous solutions. | [1][8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental method is required. The isothermal equilibrium method is the gold standard for determining the solubility of a solid compound. The following protocol is a self-validating system designed to produce accurate and reproducible results.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Given the compound's high moisture sensitivity, all steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would consume the solute and yield inaccurate results.[4][10]

-

Equilibrium Time: A 24-48 hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent.[5] Maintaining a constant and recorded temperature (e.g., 25 °C ± 0.5 °C) is critical for data consistency and comparability.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical technique. It offers high sensitivity and selectivity, allowing for accurate quantification of the dissolved analyte while separating it from any potential minor degradation products.

Step-by-Step Methodology

-

Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.

-

Prepare a series of vials with screw caps and PTFE septa.

-

Dispense a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent into each vial.

-

Perform all subsequent steps in a glove box or under a positive pressure of inert gas.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle for 2 hours inside the temperature-controlled environment.

-

Carefully withdraw a known aliquot of the supernatant using a pre-warmed syringe fitted with a 0.22 µm PTFE syringe filter. Filtering is essential to remove all undissolved microcrystals.

-

-

Sample Dilution and Analysis:

-

Immediately dilute the filtered aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample by a validated HPLC-UV method. A C18 column is typically suitable, with a mobile phase of acetonitrile and water.

-

Quantify the concentration against a multi-point calibration curve prepared from a stock solution of this compound of known concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Isothermal equilibrium workflow for determining solubility.

Safety and Handling Imperatives

This compound is a hazardous chemical that demands stringent safety protocols.

-

Corrosivity: It causes severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.[12]

-

Moisture Sensitivity: Store the compound in a tightly sealed container under an inert atmosphere, away from moisture.[3][4][10] A desiccator or glove box is recommended for storage and handling.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

Conclusion